
Methyl 4-hydroxyhex-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxyhex-5-ynoate is an organic compound with the molecular formula C7H10O3 It is characterized by the presence of a hydroxyl group and an alkyne group on a hexanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyhex-5-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyhex-5-ynoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to drive the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-hydroxyhex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxohex-5-ynoate.
Reduction: The alkyne group can be reduced to an alkene or alkane, depending on the conditions and reagents used.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Methyl 4-oxohex-5-ynoate.
Reduction: Methyl 4-hydroxyhex-5-ene or methyl 4-hydroxyhexane.
Substitution: Methyl 4-chlorohex-5-ynoate or methyl 4-bromohex-5-ynoate.
Applications De Recherche Scientifique
Methyl 4-hydroxyhex-5-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-hydroxyhex-5-ynoate depends on its specific application. In bioorthogonal chemistry, for example, the alkyne group can undergo click reactions with azides, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living cells .
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxyhex-5-ynoate can be compared with other similar compounds, such as:
Methyl 4-hydroxyhexanoate: Lacks the alkyne group, making it less versatile in click chemistry applications.
Methyl 4-hydroxyhex-5-ene: Contains an alkene instead of an alkyne, which affects its reactivity and applications.
Methyl 4-oxohex-5-ynoate:
The uniqueness of this compound lies in its combination of a hydroxyl group and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
118800-10-5 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 4-hydroxyhex-5-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h1,6,8H,4-5H2,2H3 |
Clé InChI |
OSDRMRSHBFQVJF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


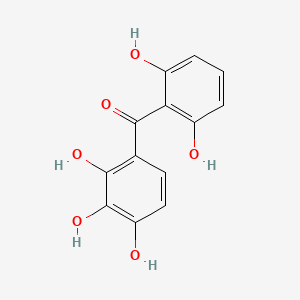
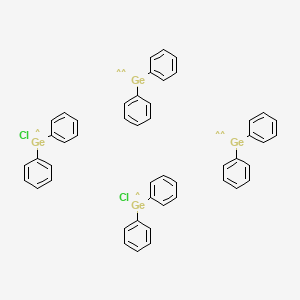
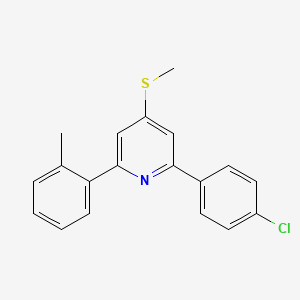
![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
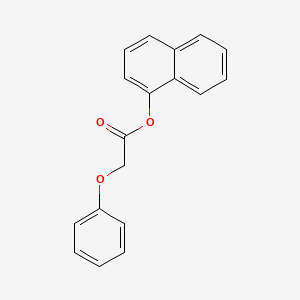
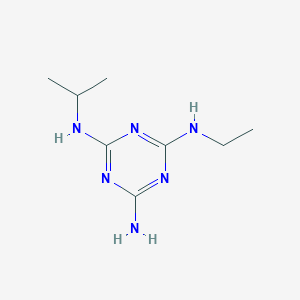
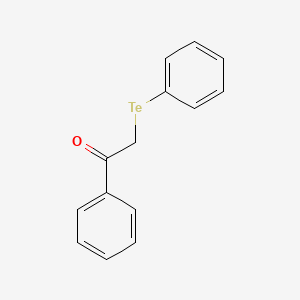
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
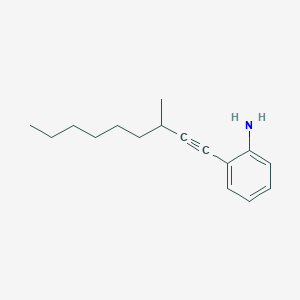
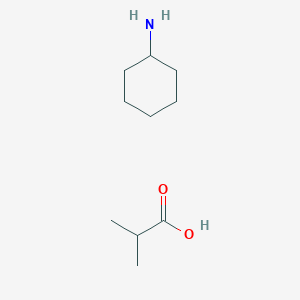
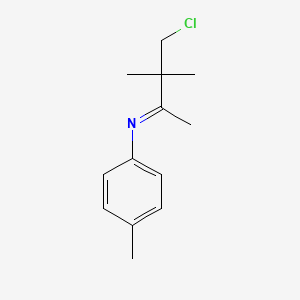
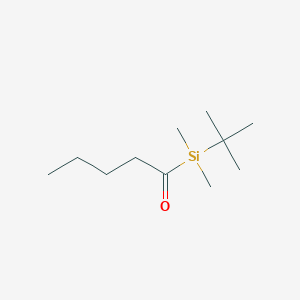
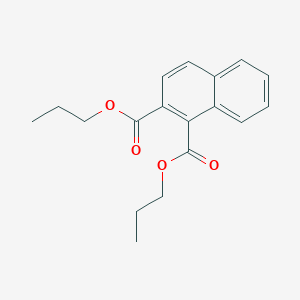
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)
